molecular formula C4H11NO4P- B1261521 2-(Dimethylazaniumyl)ethyl phosphate

2-(Dimethylazaniumyl)ethyl phosphate

Cat. No. B1261521
M. Wt: 168.11 g/mol
InChI Key: BLHVJAAEHMLMOI-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-dimethylethanolamine phosphate(1-) is conjugate base of N,N-dimethylethanolamine phosphate. It is a conjugate base of a N,N-dimethylethanolamine phosphate.

Scientific Research Applications

Reactivity and Chemical Properties

  • Reactivity in Aqueous Solutions : 2-(Dimethylazaniumyl)ethyl phosphate exhibits unique reactivity in aqueous solutions, undergoing fragmentation or isomerization reactions (Modro & Moorhoff, 1989).
  • Vibrational Spectra Analysis : The vibrational properties of phosphate groups, including compounds like this compound, provide valuable insights into their structural and environmental interactions (Andrushchenko et al., 2015).

Applications in Material Science

  • Cellulose Solubilization : Certain alkylimidazolium salts, which include dimethyl phosphate structures, have been found effective in solubilizing cellulose, a significant advancement in green chemistry (Fukaya et al., 2008).
  • Electrolyte Solvent for Batteries : Dimethyl methyl phosphate, a related compound, shows promise as a nonflammable electrolyte solvent for lithium-ion batteries, highlighting its potential in energy storage technologies (Feng et al., 2008).

Biomedical Applications

  • Biomembrane Adhesive : The polymerization of monomers like 2-(methacryloyloxy)ethyl choline phosphate, which is structurally related, leads to the creation of universal biomembrane adhesives. These have significant potential in tissue engineering and drug delivery (Yu et al., 2013).
  • Antimicrobial Properties : Phosphate type amphoterics, including compounds with structures similar to this compound, exhibit notable antimicrobial properties, making them relevant in medical and sanitary applications (Tsubone & Uchida, 1990).

Environmental Impact

  • Flame Retardants and Plasticizers : Research on the elimination of organophosphate ester flame retardants and plasticizers in water purification processes highlights the environmental relevance of these compounds (Andresen et al., 2006).

properties

Molecular Formula

C4H11NO4P-

Molecular Weight

168.11 g/mol

IUPAC Name

2-(dimethylazaniumyl)ethyl phosphate

InChI

InChI=1S/C4H12NO4P/c1-5(2)3-4-9-10(6,7)8/h3-4H2,1-2H3,(H2,6,7,8)/p-1

InChI Key

BLHVJAAEHMLMOI-UHFFFAOYSA-M

Canonical SMILES

C[NH+](C)CCOP(=O)([O-])[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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